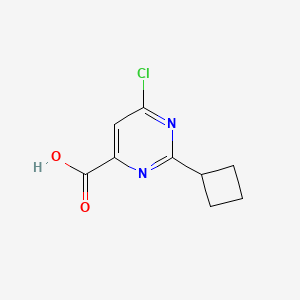6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC17698489
Molecular Formula: C9H9ClN2O2
Molecular Weight: 212.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9ClN2O2 |
|---|---|
| Molecular Weight | 212.63 g/mol |
| IUPAC Name | 6-chloro-2-cyclobutylpyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H9ClN2O2/c10-7-4-6(9(13)14)11-8(12-7)5-2-1-3-5/h4-5H,1-3H2,(H,13,14) |
| Standard InChI Key | UZFVZCQBMUVNNH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)C2=NC(=CC(=N2)Cl)C(=O)O |
Introduction
6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid is a synthetic organic compound with the CAS number 1547064-52-7. It belongs to the pyrimidine class of compounds, which are crucial in various biological processes and pharmaceutical applications. This compound is characterized by its molecular formula C₉H₉ClN₂O₂ and a molecular weight of 212.63 g/mol .
Synthesis and Preparation
While specific synthesis protocols for 6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid are not widely documented, compounds of similar structure often involve multi-step reactions starting from pyrimidine precursors. These may include chlorination reactions, cyclobutyl group introduction, and carboxylation steps. The synthesis typically requires careful control of reaction conditions to achieve high purity and yield.
Biological and Pharmaceutical Applications
Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Although specific biological data for 6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid is limited, its structural features suggest potential applications in drug development. The cyclobutyl group and chlorine atom may contribute to its interaction with biological targets, enhancing its therapeutic efficacy.
Safety and Handling
Handling of 6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid requires caution due to potential skin irritation and toxicity. It is essential to follow proper safety protocols, including the use of protective equipment and adherence to recommended handling procedures.
Research Findings and Future Directions
While detailed research findings specific to 6-Chloro-2-cyclobutylpyrimidine-4-carboxylic acid are scarce, ongoing studies in pyrimidine chemistry highlight the importance of these compounds in medicinal chemistry. Future research should focus on exploring its biological activities, optimizing synthesis protocols, and investigating its potential applications in pharmaceuticals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume